molecular formula C8H12ClNO B13505003 2,4,5-Trimethylpyridin-3-ol hydrochloride

2,4,5-Trimethylpyridin-3-ol hydrochloride

Cat. No.: B13505003
M. Wt: 173.64 g/mol
InChI Key: VJEDTGJANRQECN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethylpyridin-3-ol hydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,4,5-trimethylpyridine with an appropriate oxidizing agent to introduce the hydroxyl group at the 3-position . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethylpyridin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

2,4,5-Trimethylpyridin-3-ol hydrochloride has been extensively studied for its antioxidant properties. It has shown potential in:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and inhibits oxidative stress pathways. Molecular targets include enzymes involved in ROS production, such as NADPH oxidase, and signaling pathways like PI3K/Akt .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trimethylpyridin-3-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit ROS and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

2,4,5-trimethylpyridin-3-ol;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-5-4-9-7(3)8(10)6(5)2;/h4,10H,1-3H3;1H

InChI Key

VJEDTGJANRQECN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C)O)C.Cl

Origin of Product

United States

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